Benzonitrile, 4-(dipropylamino)-
Description
Benzonitrile, 4-(dipropylamino)- (IUPAC name: 4-(dipropylamino)benzonitrile) is a benzonitrile derivative featuring a dipropylamino (-N(C₃H₇)₂) substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₈N₂, with a molecular weight of 202.30 g/mol. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with the electron-donating dipropylamino group, creating a push-pull electronic system. This structural motif is relevant in materials science and pharmaceuticals, where such derivatives are studied for fluorescence properties, charge-transfer behavior, and as intermediates or impurities in drug synthesis .
Properties
CAS No. |
96795-43-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(dipropylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
PYBOHBWNACIEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the methods for synthesizing benzonitriles involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent.
Classical Methods: Traditional methods include the cyanation of benzene halides, toluene halides, and the reaction of benzoic acid with urea.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, ammonia, and air. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile, 4-(dipropylamino)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the dipropylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: A wide range of substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in bioimaging due to its fluorescent properties .
- Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine:
Industry:
Mechanism of Action
The mechanism by which benzonitrile, 4-(dipropylamino)- exerts its effects involves its interaction with molecular targets through various pathways. For instance, its fluorescent properties are due to the formation of intramolecular charge transfer states, which can be influenced by the solvent environment . Additionally, its ability to form hydrogen bonds and participate in charge transfer interactions makes it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Structural and Physical Properties
The dipropylamino substituent distinguishes this compound from analogs like 4-(dimethylamino)benzonitrile (C₉H₁₀N₂, MW 146.19 g/mol) and unsubstituted benzonitrile (C₇H₅N, MW 103.12 g/mol). Key differences include:
Key Observations :
Electronic and Spectroscopic Behavior
- Dipole Moments: The dipropylamino group’s electron-donating nature (+I effect) counteracts the nitrile’s electron-withdrawing effect. However, steric hindrance may reduce conjugation efficiency compared to the dimethylamino analog, which allows for more planar geometries (PICT states) .
- Fluorescence: Twisted intramolecular charge-transfer (TICT) states are likely in the dipropylamino compound due to steric hindrance, leading to broader emission spectra and lower quantum yields. In contrast, the dimethylamino analog may exhibit planar intramolecular charge-transfer (PICT) states with sharper emission bands .
Stability and Reactivity
- Photodegradation: The dipropylamino group is observed in photodegradation products of herbicides like oryzalin, suggesting it may influence degradation pathways. For example, 3-amino-4-(dipropylamino)-5-nitro-1-benzenesulfonamide is a UV-induced breakdown product, highlighting the substituent’s persistence under irradiation .
Pharmaceutical and Industrial Relevance
- The dimethylamino analog is well-characterized in gas-phase studies, with documented proton affinity and basicity , whereas data for the dipropylamino variant remains sparse.
- The dipropylamino group’s hydrophobicity may enhance membrane permeability in drug design but could also increase metabolic stability or toxicity risks.
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